molecular formula C8H17NS2 B15184608 2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane CAS No. 104691-40-9

2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane

Katalognummer: B15184608
CAS-Nummer: 104691-40-9
Molekulargewicht: 191.4 g/mol
InChI-Schlüssel: ZNOHVVXGIQIPAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane is an organic compound with the molecular formula C₈H₁₇NS₂ It belongs to the class of dithiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane typically involves the reaction of appropriate thiol and amine precursors under controlled conditions. One common method includes the cyclization of 2-isopropyl-4,6-dimethyl-1,3,5-dithiazine with suitable reagents to form the desired dithiazinane ring structure. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dithiazinane ring to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like halides, alkoxides, and amines, often in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted dithiazinane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials with unique properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfur and nitrogen atoms in the dithiazinane ring play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Isopropyl-4,6-dimethyl-1,3,5-dithiazine: A closely related compound with a similar ring structure but different functional groups.

    4,6-Dimethyl-2-isopropyl-1,3,5-dithiazine: Another similar compound with slight variations in the substitution pattern on the ring.

Uniqueness

2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

104691-40-9

Molekularformel

C8H17NS2

Molekulargewicht

191.4 g/mol

IUPAC-Name

4,6-dimethyl-2-propan-2-yl-1,3,5-dithiazinane

InChI

InChI=1S/C8H17NS2/c1-5(2)8-10-6(3)9-7(4)11-8/h5-9H,1-4H3

InChI-Schlüssel

ZNOHVVXGIQIPAU-UHFFFAOYSA-N

Kanonische SMILES

CC1NC(SC(S1)C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.